molecular formula C16H15ClN4O B15123859 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole

Cat. No.: B15123859
M. Wt: 314.77 g/mol
InChI Key: MJWQZKJWWPMKLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole is a complex organic compound that features a combination of pyrazole, azetidine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally, the coupling of these intermediates with the indole moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. Advanced techniques such as continuous flow chemistry and automated synthesis may also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

IUPAC Name

[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C16H15ClN4O/c17-13-6-18-21(10-13)9-11-7-20(8-11)16(22)15-5-12-3-1-2-4-14(12)19-15/h1-6,10-11,19H,7-9H2

InChI Key

MJWQZKJWWPMKLC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)CN4C=C(C=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.